2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is an organic compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-(2-(Trifluoromethyl)phenoxy)ethanol with 1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or p-toluenesulfonic acid, which act as catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxyethyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition or activation, receptor binding, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Trifluoromethyl)phenoxy)ethanol: A precursor in the synthesis of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane, with similar chemical properties but lacking the dioxolane ring.
2-(Trifluoromethyl)phenol: Another related compound, which serves as a starting material for the synthesis of various trifluoromethylated derivatives.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the 1,3-dioxolane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[2-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)9-3-1-2-4-10(9)16-6-5-11-17-7-8-18-11/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONGDCKGYJFSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.